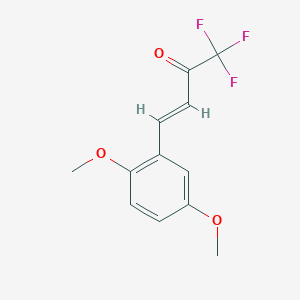

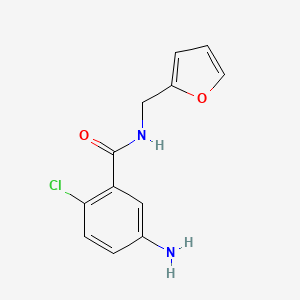

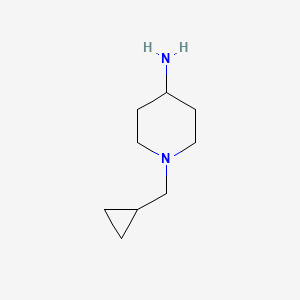

![molecular formula C13H14BrN3OS B1286225 4-烯丙基-5-[1-(4-溴苯氧基)乙基]-4H-1,2,4-三唑-3-硫醇 CAS No. 667412-82-0](/img/structure/B1286225.png)

4-烯丙基-5-[1-(4-溴苯氧基)乙基]-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-allyl-5-[1-(4-bromophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the reaction of various organic intermediates under controlled conditions. For example, the alkylation of triazole-thiol with bromoalkanes is a common method to introduce alkyl groups into the molecule . The synthesis of similar compounds has been reported to be straightforward, with high yields and simple reaction schemes, which is advantageous for potential drug development .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often characterized using spectroscopic methods such as FT-IR, NMR, and UV-visible spectroscopy, as well as X-ray diffraction . These techniques provide detailed information about the molecular geometry, vibrational frequencies, and chemical shifts, which are essential for understanding the compound's properties. Density functional theory (DFT) and Hartree-Fock (HF) calculations are also used to predict and confirm the molecular structure .

Chemical Reactions Analysis

1,2,4-triazole derivatives can undergo various chemical reactions, including alkylation, aminomethylation, and cyanoethylation, to yield new functionalized compounds . These reactions typically occur at the nitrogen or sulfur atoms in the triazole ring, leading to a wide range of derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the triazole ring. The introduction of different functional groups can significantly affect these properties and, consequently, the pharmacokinetic profile of the compounds . Theoretical calculations, such as DFT, provide insights into the electronic properties, including the HOMO-LUMO energy gap, molecular electrostatic potential, and frontier molecular orbitals, which are crucial for understanding the reactivity and interaction of the compound with biological targets .

Relevant Case Studies

Several studies have explored the biological activities of 1,2,4-triazole derivatives. For instance, molecular docking studies have been conducted to assess the interaction of triazole derivatives with enzymes like COX-1 and COX-2, revealing potential anti-inflammatory properties . Additionally, some derivatives have been evaluated for their anticancer activities against various cancer cell lines, showing promising results . The antibacterial and antifungal activities of these compounds have also been investigated, with some compounds showing comparable activity to known antibiotics .

科学研究应用

合成和表征

与4-烯丙基-5-[1-(4-溴苯氧基)乙基]-4H-1,2,4-三唑-3-硫醇相关的化合物的合成涉及多步过程。一种方法详细描述了通过简便条件制备4-烯丙基-5-吡啶-4-基-4H-1,2,4-三唑-3-硫醇,突出了从2-异烟酰基-N-烯丙基脲甲硫酰胺制备席夫碱衍生物及其反应以产生各种化合物的形成,这些化合物通过元素分析、红外光谱和核磁共振光谱进行表征 (Mobinikhaledi et al., 2010)。

抗菌活性

多项研究探讨了1,2,4-三唑衍生物的抗菌潜力。例如,从异烟酸酰肼合成的化合物,在乙基溴和醛的处理下,产生具有显著抗菌活性的1,2,4-三唑 (Bayrak et al., 2009)。另一项研究合成了1,2,4-三唑并[3,4-b]-1,3,4-噻二唑和1,2,4-三唑并[3,4-b]-1,3,4-噻二嗪,展示了有前途的抗菌活性,这可能归因于它们结构中的硫烷基和磺酰基苯氧基部分 (Karabasanagouda et al., 2007)。

缓蚀作用

化合物4-烯丙基-5-吡啶-4-基-4H-1,2,4-三唑-3-硫醇已被研究其在酸性溶液中对低碳钢的缓蚀性能。研究表明,它通过吸附到钢表面形成保护膜有效地抑制了腐蚀 (Orhan et al., 2012)。

抗癌活性

对1,2,4-三唑衍生物的抗癌性质的研究已经确定了对乳腺癌细胞具有显著活性的化合物。例如,与1,2,3-三唑环相连的丁香酚衍生物对MDA-MB-231和MCF-7细胞显示出细胞毒性,表明其具有作为抗癌药物的潜力 (Alam, 2022)。

属性

IUPAC Name |

3-[1-(4-bromophenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3OS/c1-3-8-17-12(15-16-13(17)19)9(2)18-11-6-4-10(14)5-7-11/h3-7,9H,1,8H2,2H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTDRVGVKBWRPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NNC(=S)N1CC=C)OC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801128582 |

Source

|

| Record name | 5-[1-(4-Bromophenoxy)ethyl]-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801128582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-allyl-5-[1-(4-bromophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |

CAS RN |

667412-82-0 |

Source

|

| Record name | 5-[1-(4-Bromophenoxy)ethyl]-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=667412-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[1-(4-Bromophenoxy)ethyl]-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801128582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-([1,1'-Biphenyl]-3-yl)acrylic acid](/img/structure/B1286148.png)

![3-[(4-Aminopiperidin-1-yl)methyl]phenol](/img/structure/B1286172.png)

![1-[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanamine](/img/structure/B1286179.png)